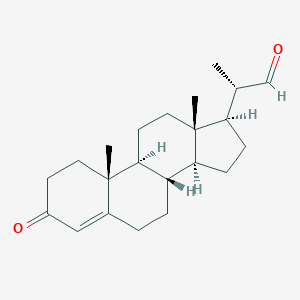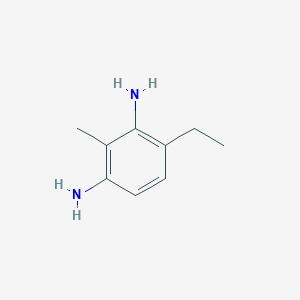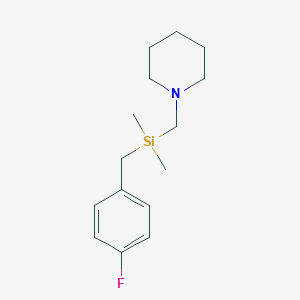
Silperisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silperisone hydrochloride, also known as RGH-5002, is an organosilicon compound with centrally acting muscle relaxant properties. It is similar to tolperisone and acts as a sodium channel protein type 2 alpha channel blocker. This compound hydrochloride is used to study recurrent painful myoclonus due to spinal cord injury, abnormal hypertonia due to cerebrovascular disease, myotonia symptoms, pyramidal tonia syndrome, multiple sclerosis myospasm, and myelitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silperisone hydrochloride is synthesized through a series of chemical reactions involving organosilicon compounds. The synthetic route typically involves the reaction of a fluorobenzene derivative with a silicon-containing reagent, followed by further modifications to introduce the necessary functional groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound hydrochloride involves scaling up the laboratory synthesis methods to produce larger quantities. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Silperisone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Silperisone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of organosilicon compounds and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, particularly in relation to sodium and calcium channel blocking.
Medicine: Explored for its potential therapeutic applications in treating conditions like muscle spasms, spasticity, and myoclonus.
Industry: Utilized in the development of new muscle relaxant drugs and other pharmaceutical applications
Mechanism of Action
The mechanism of action of silperisone hydrochloride involves the blockade of voltage-gated neuronal sodium and calcium channels. This leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability. Additionally, this compound hydrochloride has a potassium channel blocking effect, which further contributes to its muscle relaxant properties .
Comparison with Similar Compounds
Silperisone hydrochloride is similar to other centrally acting muscle relaxants like tolperisone and eperisone. it has some unique properties, such as a longer duration of action and higher functional bioavailability when administered orally. This makes it a potentially more effective option for certain therapeutic applications .
List of Similar Compounds
Tolperisone: Another organosilicon compound with muscle relaxant properties.
Eperisone: A muscle relaxant with similar mechanisms of action but different pharmacokinetic properties.
Properties
CAS No. |
140944-31-6 |
|---|---|
Molecular Formula |
C15H24FNSi |
Molecular Weight |
265.44 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3 |
InChI Key |
LOCRKLISCBHQPO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |
Canonical SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |
Key on ui other cas no. |
140944-31-6 |
Synonyms |
Silperisone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


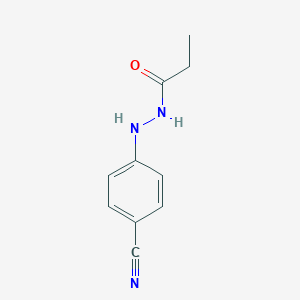
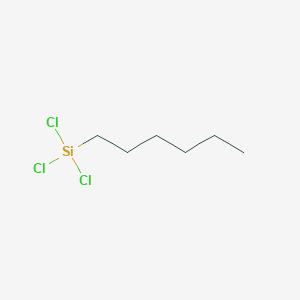

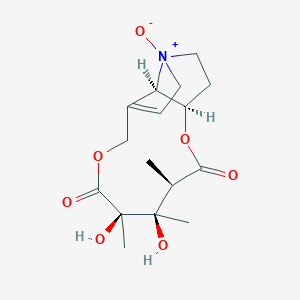
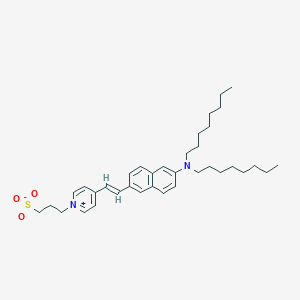
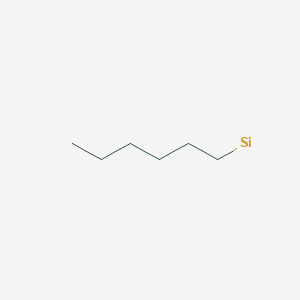

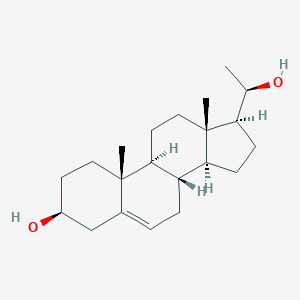
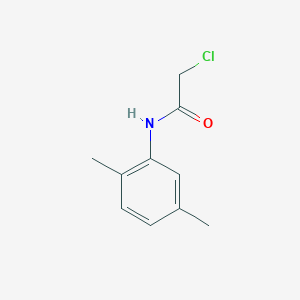
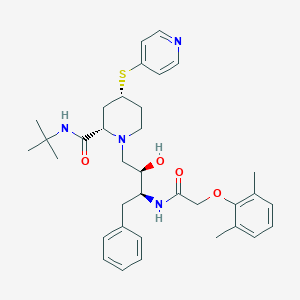
![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

